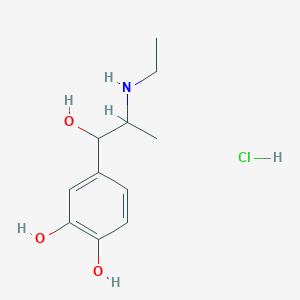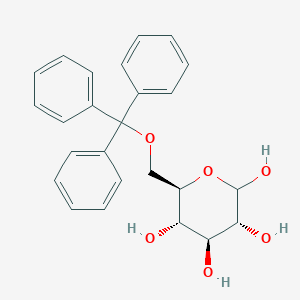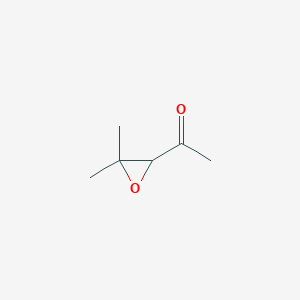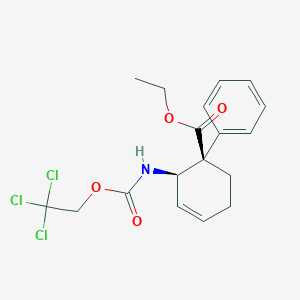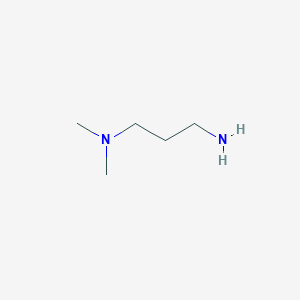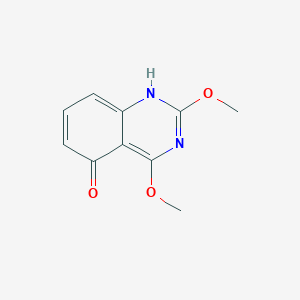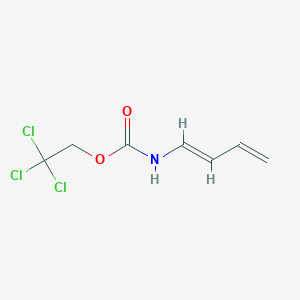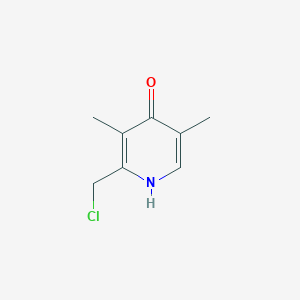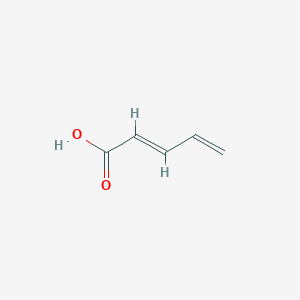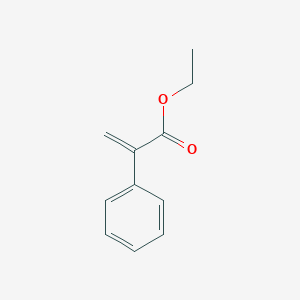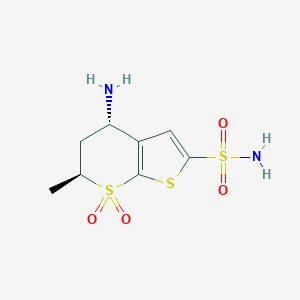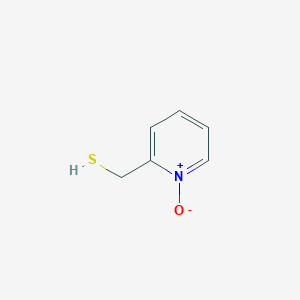
(1-Oxidopyridin-1-ium-2-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxidopyridin-1-ium-2-yl)methanethiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and contains a thiol group that makes it highly reactive and useful in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (1-Oxidopyridin-1-ium-2-yl)methanethiol involves its reaction with thiols in biological samples. The compound reacts with thiols to form a highly fluorescent product that can be detected using various analytical techniques. The reaction is highly specific and can be used to detect thiols in complex biological samples.
Efectos Bioquímicos Y Fisiológicos
(1-Oxidopyridin-1-ium-2-yl)methanethiol has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. Additionally, (1-Oxidopyridin-1-ium-2-yl)methanethiol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1-Oxidopyridin-1-ium-2-yl)methanethiol in lab experiments include its high specificity for thiols, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment to detect its fluorescence.
Direcciones Futuras
For research on (1-Oxidopyridin-1-ium-2-yl)methanethiol include its use as a fluorescent probe for the detection of thiols in vivo. Additionally, the compound could be further explored for its potential as an anticancer agent. Further research could also focus on the development of new synthesis methods for (1-Oxidopyridin-1-ium-2-yl)methanethiol that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis method of (1-Oxidopyridin-1-ium-2-yl)methanethiol involves the reaction of pyridine with methanethiol in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction yields the desired product in good yields. The reaction mechanism involves the oxidation of methanethiol to form a sulfonic acid intermediate, which then reacts with pyridine to form the final product.
Aplicaciones Científicas De Investigación
(1-Oxidopyridin-1-ium-2-yl)methanethiol has various scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological samples. The compound has also been used as a reagent for the synthesis of various organic compounds. Additionally, (1-Oxidopyridin-1-ium-2-yl)methanethiol has been used as a catalyst in various chemical reactions.
Propiedades
Número CAS |
150282-59-0 |
|---|---|
Nombre del producto |
(1-Oxidopyridin-1-ium-2-yl)methanethiol |
Fórmula molecular |
C6H7NOS |
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
(1-oxidopyridin-1-ium-2-yl)methanethiol |
InChI |
InChI=1S/C6H7NOS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 |
Clave InChI |
PODQOUXRAPIHHY-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)CS)[O-] |
SMILES canónico |
C1=CC=[N+](C(=C1)CS)[O-] |
Sinónimos |
2-Pyridinemethanethiol,1-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



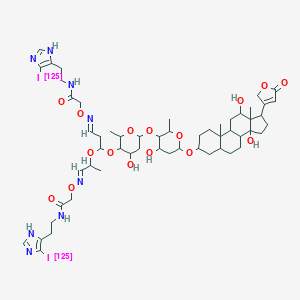

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
